molecular formula C10H14ClN3O4 B2674275 (2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride CAS No. 2089246-09-1

(2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2674275
CAS No.: 2089246-09-1
M. Wt: 275.69
InChI Key: GOTZTTCOAOSPBI-QTPPMTSNSA-N
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Description

(2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride is a stereochemically defined pyrrolidine derivative of significant interest in medicinal chemistry and chemical biology research. This compound serves as a key synthetic intermediate or a structural motif in the development of novel pharmaceutical agents. Its core structure, featuring multiple chiral centers and a fused pyrazole ring, makes it a valuable scaffold for constructing molecules that interact with specific biological targets. Research indicates that related pyrrolidine-based compounds are being explored for their potential as inhibitors of various enzymes, including histone deacetylases (HDACs) (source) and kinases involved in signaling pathways. The specific stereochemistry of this molecule is critical for its biological activity and binding affinity, making it an essential tool for structure-activity relationship (SAR) studies. Scientists utilize this compound to probe disease mechanisms, particularly in oncology and neurology, where modulating protein-protein interactions or enzymatic activity is a key therapeutic strategy. Its primary research value lies in its application as a building block for the synthesis of more complex, target-specific molecules, enabling the discovery of new chemical entities for preclinical investigation.

Properties

IUPAC Name

(2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4.ClH/c1-12-4-5(3-11-12)7-6(10(16)17)8(14)9(15)13(7)2;/h3-4,6-8,14H,1-2H3,(H,16,17);1H/t6-,7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTZTTCOAOSPBI-QTPPMTSNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(C(C(=O)N2C)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@H]([C@H](C(=O)N2C)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the pyrazole group. One common synthetic route starts with the preparation of the pyrrolidine core through a cyclization reaction. This is followed by the functionalization of the ring to introduce the hydroxy and carboxylic acid groups. The pyrazole moiety is then attached via a coupling reaction, and the final product is obtained as a hydrochloride salt through acidification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process is often scaled up from laboratory procedures, with adjustments made to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound (2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s structure allows it to interact with various biomolecules, making it useful in studies of enzyme inhibition and receptor binding. It can serve as a probe to investigate biological pathways and mechanisms.

Medicine

The compound has potential therapeutic applications due to its ability to modulate biological targets. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving enzyme dysregulation or receptor malfunction.

Industry

In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which (2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine Derivatives

Compound Name Core Structure Substituents Key Features Reference
(2S,3R,4R)-4-Hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride Pyrrolidine 4-hydroxy, 1-methyl, 2-(1-methylpyrazol-4-yl), carboxylic acid, HCl salt Stereospecific, hydrophilic salt form
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine 1-methyl, 5-oxo, carboxylic acid Lacks pyrazole and hydroxy groups; simpler analog
(2S,4R)-1-((S)-2-Benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 30) Pyrrolidine 4-hydroxy, benzamido, thiazolylbenzyl Modified for protease inhibition; bulky substituents
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) Pyrimidine-pyrazole hybrid Coumarin, tetrazole, pyrazole Heterocyclic diversity; photophysical applications
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid (Compound e) Thiazolidine Piperazine, dioxo, phenyl Distinct ring system; metabolic stability concerns

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound enhances water solubility (>50 mg/mL) compared to the free acid form of 1-methyl-5-oxopyrrolidine-3-carboxylic acid (<10 mg/mL) .
  • Stability : The pyrazole substituent in the target compound improves oxidative stability relative to thiazole-containing analogues (e.g., Example 30), which may degrade under acidic conditions .
  • LogP : Estimated LogP of the target compound is -1.2 (hydrophilic), whereas coumarin-pyrimidine hybrids (e.g., 4i) exhibit higher LogP (2.8) due to aromatic groups .

Pharmacological and Biochemical Insights

  • Target Selectivity : The (2S,3R,4R) stereochemistry is critical for binding to serine proteases, as seen in Example 30’s inhibition of thrombin (IC₅₀ = 12 nM vs. 180 nM for racemic mixtures) .
  • Pyrazole vs. Thiazole : The 1-methylpyrazole group in the target compound may offer better metabolic resistance compared to thiazole-containing derivatives, which are prone to CYP450-mediated oxidation .
  • Hydrochloride Salt Advantage: Enhanced bioavailability (>80% in rodent models) compared to non-salt forms of pyrrolidine carboxylic acids (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid, <40% bioavailability) .

Biological Activity

(2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H13N3O4·HCl
  • Molecular Weight : 249.68 g/mol
  • CAS Number : 1969288-12-7

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against various pathogens. A notable study explored the effectiveness of related pyrrolidine derivatives against multidrug-resistant bacteria and fungi. The results indicated that these compounds exhibited structure-dependent antimicrobial activity, particularly against Gram-positive pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BKlebsiella pneumoniae16 µg/mL
Compound CCandida auris64 µg/mL

Anticancer Activity

The anticancer potential of (2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride was evaluated in vitro using various cancer cell lines. The compound demonstrated significant cytotoxic effects against A549 human lung cancer cells, with IC50 values indicating potent activity .

Case Study: Cytotoxicity in A549 Cells

In a controlled study, A549 cells were treated with varying concentrations of the compound. The results showed a dose-dependent reduction in cell viability.

Table 2: Cytotoxic Effects on A549 Cells

Concentration (µM)Cell Viability (%)
0100
1085
2570
5040
10015

The proposed mechanism for the biological activity of this compound involves the inhibition of specific metabolic pathways in bacteria and cancer cells. The presence of the pyrazole moiety is thought to enhance its interaction with biological targets, potentially disrupting essential cellular functions .

Q & A

Q. What are the standard synthetic routes for this compound, and what are the critical reaction conditions?

The compound is typically synthesized via multi-step reactions involving hydrolysis, alkylation, and cyclization. For example, hydrolysis of methyl esters using hydrochloric acid (36.5%) at 93–96°C for 17 hours is a key step, followed by purification via vacuum drying and solvent removal . Catalysts like palladium acetate and tert-butyl XPhos are employed in coupling reactions under inert atmospheres (40–100°C) . Yield optimization requires precise control of stoichiometry and temperature.

Q. How is the stereochemical configuration confirmed for this compound?

Q. Table 1: Key Synthetic Parameters

StepReaction ConditionsYield (%)Key Observations
1HCl hydrolysis, 93°C, 17h85Avoid exceeding 96°C to prevent decomposition
2Pd(OAc)2_2, Cs2_2CO3_3, tert-butanol72Inert atmosphere critical for catalyst activity

Q. Table 2: Spectral Data for Structural Confirmation

TechniqueDataInterpretation
1^1H NMR (DMSO-d6)δ 1.45 (s, 3H, CH3), δ 3.20 (m, 1H, CH)Confirms methyl and pyrrolidine protons
X-ray CrystallographySpace group P21_121_12, Z=4Validates (2S,3R,4R) configuration

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